

The Biological Activity of [Ala17]-MCH: A Technical Guide

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Compound of Interest		
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This technical guide provides an in-depth overview of the biological activity of [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH), a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This document details its receptor binding profile, downstream signaling pathways, and physiological effects, supported by comprehensive experimental protocols and data presented for comparative analysis.

Core Principles of [Ala17]-MCH Activity

[Ala17]-MCH is a synthetic analog of the native neuropeptide Melanin-Concentrating Hormone (MCH). The substitution of Alanine at position 17 confers enhanced selectivity for MCHR1 over MCHR2. [Ala17]-MCH acts as a potent agonist at MCHR1, a G-protein coupled receptor (GPCR) predominantly expressed in the brain.[1] Activation of MCHR1 by [Ala17]-MCH initiates a cascade of intracellular signaling events that are primarily associated with the regulation of energy homeostasis, food intake, and mood.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the biological activity of [Ala17]-MCH.

Table 1: Receptor Binding Affinity and Potency of [Ala17]-MCH



Parameter	Receptor	Value	Cell Line	Reference
Ki (nM)	MCHR1	0.16	HEK-293	[3][4]
MCHR2	34	HEK-293	[3][4]	
EC50 (nM)	MCH1	17	N/A	[5]
MCH2	54	N/A	[5]	
Kd (nM)	MCHR1	0.37 ([Eu3+] labeled)	N/A	[3][4]

Table 2: In Vivo Effects of MCH Agonists

Effect	Species	Route of Administration	Observation	Reference
Food Intake	Rat	Intracerebroventr icular (ICV)	Increased food consumption	[6]
Body Weight	Rat	Intracerebroventr icular (ICV)	Increased body weight	[6]
Depressive-like Behavior	Rat	Intracerebroventr icular (ICV)	Increased depressive-like behavior	[7]

Signaling Pathways of [Ala17]-MCH at MCHR1

Upon binding of [Ala17]-MCH, MCHR1 undergoes a conformational change, enabling it to couple to and activate heterotrimeric G proteins, primarily of the Gi and Gq families.

- Gi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting
 in decreased intracellular concentrations of cyclic AMP (cAMP). This pathway is sensitive to
 pertussis toxin (PTX).
- Gq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and



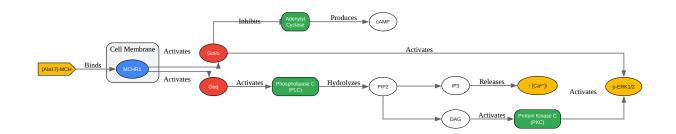


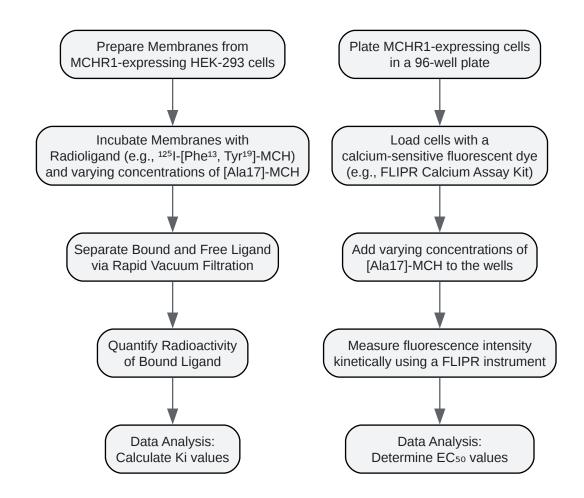


diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

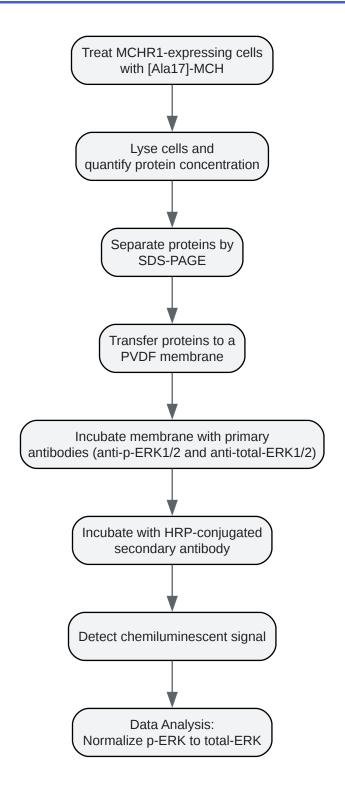
 MAPK/ERK Pathway: Downstream of both Gi and Gq activation, MCHR1 stimulation leads to the phosphorylation and activation of the mitogen-activated protein kinases (MAPK), specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).











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